2-[[4-(3,4-Dimethylphenoxy)phenyl]carbamoyl]-5-nitrobenzoic acid
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Overview
Description
2-[[4-(3,4-Dimethylphenoxy)phenyl]carbamoyl]-5-nitrobenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitrobenzoic acid moiety and a dimethylphenoxyphenyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(3,4-Dimethylphenoxy)phenyl]carbamoyl]-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylphenol with 4-nitrobenzoyl chloride in the presence of a base such as pyridine to form the intermediate 4-(3,4-dimethylphenoxy)benzoic acid. This intermediate is then reacted with 4-aminophenyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(3,4-Dimethylphenoxy)phenyl]carbamoyl]-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other functional groups.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), alkyl halides.
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products Formed
Reduction: 2-[[4-(3,4-Dimethylphenoxy)phenyl]amino]-5-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(3,4-Dimethylphenoxy)aniline and 5-nitrobenzoic acid.
Scientific Research Applications
2-[[4-(3,4-Dimethylphenoxy)phenyl]carbamoyl]-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[[4-(3,4-Dimethylphenoxy)phenyl]carbamoyl]-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy and carbamoyl groups can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-(3,5-Dimethylphenoxy)phenyl]carbamoyl]-5-nitrobenzoic acid
- 2-[[4-(4-Chloro-3-methylphenoxy)phenyl]carbamoyl]-5-nitrobenzoic acid
- 2-[[4-(3,4-Dimethylphenoxy)phenyl]amino]carbonyl]-5-nitrobenzoic acid
Uniqueness
2-[[4-(3,4-Dimethylphenoxy)phenyl]carbamoyl]-5-nitrobenzoic acid is unique due to its specific substitution pattern on the phenoxy group and the presence of both carbamoyl and nitro functional groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
2-[[4-(3,4-dimethylphenoxy)phenyl]carbamoyl]-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6/c1-13-3-7-18(11-14(13)2)30-17-8-4-15(5-9-17)23-21(25)19-10-6-16(24(28)29)12-20(19)22(26)27/h3-12H,1-2H3,(H,23,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHDVWHAJOAKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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